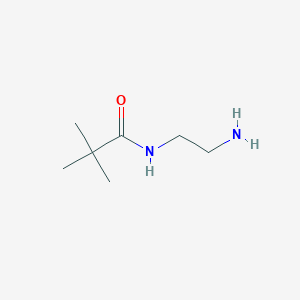

N-(2-Aminoethyl)-2,2-dimethylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(2,3)6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJIKGDYVOCAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53673-20-4 | |

| Record name | N-(2-aminoethyl)-2,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 2 Aminoethyl 2,2 Dimethylpropanamide and Its Structural Analogs

Strategic Direct Synthesis Routes

Direct synthesis routes to N-(2-Aminoethyl)-2,2-dimethylpropanamide typically involve the straightforward reaction between a pivalic acid derivative and ethylenediamine (B42938). The most common approach is the acylation of ethylenediamine with an activated form of 2,2-dimethylpropanoic acid, such as pivaloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

A primary challenge in this direct approach is achieving selective mono-acylation. Due to the presence of two nucleophilic primary amine groups in ethylenediamine, the reaction can readily proceed to form the di-acylated byproduct. To favor the desired mono-acylated product, reaction conditions must be carefully controlled. This often involves using a large excess of ethylenediamine relative to the acylating agent, which statistically favors the single addition. The reaction is typically performed in an appropriate solvent at controlled temperatures to manage the exothermic nature of the reaction and minimize side product formation.

Alternative direct methods include catalyst-free N-acylation reactions, which can provide an eco-friendly and efficient means of synthesis. orientjchem.org These methods might involve reacting amines with reagents like acetic anhydride (B1165640) under solvent-free conditions, often yielding the N-acylated product in good to excellent yields. orientjchem.org

Convergent and Divergent Synthetic Pathways Utilizing Precursors

More complex synthetic strategies offer greater control and versatility, particularly for creating structural analogs. These pathways often involve the use of protecting groups and specialized reagents to ensure high selectivity and yield.

Amide bond formation is a cornerstone of organic synthesis, and numerous coupling reagents have been developed to facilitate the reaction between a carboxylic acid and an amine under mild conditions. luxembourg-bio.comresearchgate.net In this context, this compound can be synthesized by coupling 2,2-dimethylpropanoic acid (pivalic acid) with a mono-protected ethylenediamine derivative, such as N-Boc-ethylenediamine or N-Cbz-ethylenediamine.

The general mechanism involves the activation of the carboxylic acid's carbonyl group by the coupling reagent, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization, are frequently employed. luxembourg-bio.comnumberanalytics.comnih.gov The use of these reagents allows the reaction to proceed at or below room temperature, preserving sensitive functional groups within the molecules. rsc.org After the amide bond is formed, the protecting group on the ethylenediamine moiety is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product.

Table 1: Common Coupling Reagents in Amide Synthesis

| Reagent | Acronym | Key Features |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide; byproducts are easily removed. nih.gov |

| Dicyclohexylcarbodiimide | DCC | Highly effective; forms an insoluble urea (B33335) byproduct (DCU). luxembourg-bio.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Uronium salt-based reagent known for fast reaction rates. numberanalytics.com |

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This process converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine, which is then reduced. wikipedia.orgcengage.com.au While not the most direct route to this compound itself, it is highly valuable for synthesizing a wide array of structural analogs.

The reaction can be performed in a single step ("direct reductive amination") by combining the carbonyl compound, the amine, and a reducing agent in one pot. wikipedia.org The key to this one-pot procedure is the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting carbonyl compound. youtube.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than agents like sodium borohydride (B1222165) (NaBH₄). youtube.commasterorganicchemistry.com

For example, a structural analog could be prepared by reacting an aldehyde bearing a pivalamide (B147659) group with an amine in the presence of a selective reducing agent. This versatility allows for the construction of diverse secondary and tertiary amines. youtube.commasterorganicchemistry.com

The formation of the amide bond in this compound is fundamentally a nucleophilic addition-elimination reaction. chemguide.co.ukyoutube.com This pathway involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of an activated carboxylic acid derivative.

A classic example is the reaction between an acyl chloride (like pivaloyl chloride) and an amine (like ethylenediamine). The mechanism proceeds in two main stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the partially positive carbonyl carbon of the acyl chloride. This breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate. youtube.com

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and a chloride ion is eliminated as a good leaving group. A base, such as another molecule of the amine or an added scavenger like triethylamine (B128534), then removes a proton from the nitrogen to yield the neutral amide product and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com

This nucleophilic addition mechanism is central to many amide synthesis strategies, though the specific nature of the leaving group and the reaction conditions can vary significantly. rsc.orgnih.gov

Synthesizing this compound and its analogs can also be achieved by chemically modifying existing, structurally related molecules. This approach often leverages selective derivatization techniques.

A prime example is the selective N-acylation of a symmetric diamine like ethylenediamine. As mentioned, preventing di-acylation is critical. This can be achieved through careful control of stoichiometry, but also by using derivatizing agents that can distinguish between the two amine groups, although this is more challenging with a symmetric substrate. In some cases, derivatization is used for analytical purposes, such as reacting amines with benzoyl chloride or phthalaldehyde to make them detectable by certain methods, and the principles of these reactions can be applied synthetically. nih.govnih.gov

Furthermore, a diverse library of structural analogs can be created by starting with a range of substituted benzamides and similar precursors. For instance, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has been synthesized, demonstrating the utility of this derivatization approach for exploring structure-activity relationships. nih.gov

Optimization of Reaction Conditions and Yields in Synthetic Processes

Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring the process is efficient and scalable. For the synthesis of this compound and its analogs, several parameters are typically fine-tuned.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used for amide coupling reactions. nih.govresearchgate.net

Base: In reactions involving acyl chlorides or in coupling protocols, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov

Temperature: Amide formation reactions, especially with highly reactive acyl chlorides, are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and prevent side reactions. researchgate.net

Catalyst: While many N-acylation reactions proceed without a catalyst, some methods employ Lewis acids or other catalysts to enhance the reaction rate. orientjchem.org For example, the use of catalysts like alumina (B75360) has been explored in continuous-flow acetylation reactions. nih.gov

Stoichiometry and Order of Addition: The ratio of reactants is critical, particularly in direct acylation of diamines to prevent di-substitution. The order in which reagents are added can also be important; for instance, in coupling reactions, pre-activating the carboxylic acid before adding the amine can prevent the formation of unwanted byproducts. luxembourg-bio.com

The development of environmentally friendly protocols has also been a focus, with investigations into performing N-acylation in water or under solvent-free conditions to create more sustainable synthetic routes. orientjchem.orgrsc.orgnih.gov

Table 2: Example of Reaction Condition Optimization for Amide Coupling

| Entry | Coupling Reagents | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | EDC/HOBt (cat.) | DIPEA | Acetonitrile | Low |

| 2 | EDC/DMAP (cat.) | DIPEA | Acetonitrile | Moderate |

| 3 | EDC/DMAP (1 equiv)/HOBt (cat.) | DIPEA | Acetonitrile | High (e.g., >70%) |

Data is illustrative of findings where reagent stoichiometry is optimized for challenging couplings, such as with electron-deficient amines. nih.gov

Advanced Techniques for Product Isolation and Purification

The purification of N-acylated ethylenediamines, including this compound, often necessitates multi-step procedures to remove unreacted starting materials, reagents, and byproducts. The presence of both an amide and a primary amine group in the target molecule can influence its solubility and reactivity, which must be considered when developing a purification strategy.

Crystallization

Recrystallization is a powerful and widely used technique for the purification of solid amides. The selection of an appropriate solvent system is paramount for successful crystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

For N-acylated diamines, polar solvents are often effective. In the synthesis of related N-((4-acetyl phenyl) carbamothioyl) pivalamide, ethanol (B145695) was successfully used for recrystallization to yield the pure product. The general process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to promote the growth of well-defined crystals. The purity of the resulting crystals can be assessed by techniques such as melting point determination and chromatographic analysis.

Table 1: Solvent Selection for Recrystallization of Amide Compounds

| Solvent Class | Specific Examples | Suitability for N-acylated Ethylenediamines |

| Alcohols | Ethanol, Methanol (B129727), Isopropanol | Generally suitable due to polarity. |

| Ketones | Acetone | Can be effective, depending on the specific analog. |

| Esters | Ethyl acetate | May be used, sometimes in combination with other solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Often used as a co-solvent or for precipitation. |

| Water | Can be used if the compound has sufficient water solubility or as an anti-solvent. |

Chromatography

Chromatographic techniques are indispensable for the purification of this compound and its analogs, particularly when dealing with complex mixtures or when high purity is essential. The choice between different chromatographic methods depends on the scale of the purification and the properties of the compounds to be separated.

Column Chromatography: Gravity column chromatography using silica (B1680970) gel is a standard method for the purification of organic compounds. For N-acylated ethylenediamines, a common mobile phase consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or triethylamine). The addition of a small amount of a basic modifier like triethylamine to the eluent can be beneficial to prevent the tailing of basic compounds like this compound on the acidic silica gel.

In the purification of a structural analog, N-(2-aminoethyl)pyridine-2-carboxamide, column chromatography on silica gel was employed with a gradient elution starting with ethyl acetate, followed by an ethyl acetate/alcohol mixture, and finally pure alcohol.

Flash Chromatography: This technique is a faster version of column chromatography, utilizing pressure to increase the flow rate of the mobile phase. It is a widely used method for routine purification in synthetic chemistry labs. The principles of stationary and mobile phase selection are the same as for gravity column chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity levels, especially on a smaller scale, preparative HPLC is the method of choice. Reversed-phase chromatography is commonly used for polar compounds like this compound. A typical stationary phase would be C18-modified silica, and the mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Table 2: Typical Chromatographic Conditions for Purification of N-Acylated Diamines

| Technique | Stationary Phase | Typical Mobile Phase System |

| Column/Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with Triethylamine |

| Dichloromethane/Methanol | ||

| Preparative HPLC (Reversed-Phase) | C18 Silica | Water/Acetonitrile with 0.1% TFA |

| Water/Methanol with 0.1% Formic Acid |

Extraction

Liquid-liquid extraction is a fundamental workup technique used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, which contains a basic amine group, acid-base extraction can be a very effective purification step.

The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., hydrochloric acid). The basic this compound will be protonated and move into the aqueous phase, while non-basic impurities remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with sodium hydroxide), and the free amine product can be extracted back into a fresh portion of an organic solvent. This process can significantly enhance the purity of the final product.

A patent for a structurally related compound, 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate, describes a purification process involving extraction with dichloromethane and a sodium bicarbonate solution, which resulted in a purity of 99.4%.

Solid-Phase Synthesis and Purification

An alternative approach that can simplify purification is the use of solid-phase synthesis. In this methodology, the starting material is attached to a solid support (resin), and reagents are added in solution. Excess reagents and byproducts are simply washed away after each reaction step. The final purified product is then cleaved from the solid support. A study on the solid-phase synthesis of chiral N-acylethylenediamines demonstrated that this method could yield ligands in good yield and purity without the need for traditional chromatographic purification.

Chemical Reactivity and Derivatization Principles of N 2 Aminoethyl 2,2 Dimethylpropanamide

Reactivity Governed by the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling it to participate in a wide array of chemical reactions. This reactivity is central to the derivatization of N-(2-Aminoethyl)-2,2-dimethylpropanamide.

Formation of Substituted Amides and Ureas

The primary amine of this compound readily undergoes acylation reactions with acylating agents such as acyl chlorides or anhydrides to form N-substituted amides. This reaction is a fundamental transformation for introducing a wide variety of acyl groups. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Similarly, the primary amine can react with isocyanates to yield substituted ureas. This reaction proceeds through the nucleophilic addition of the amine to the carbonyl group of the isocyanate. The formation of ureas is a common strategy in medicinal chemistry to introduce hydrogen-bonding motifs that can interact with biological targets.

| Reactant Type | General Reaction | Product Type |

| Acyl Halide | R-CO-Cl | N-Substituted Amide |

| Acid Anhydride (B1165640) | (R-CO)2O | N-Substituted Amide |

| Isocyanate | R-N=C=O | N,N'-Disubstituted Urea (B33335) |

This table illustrates the general transformations of the primary amine functionality leading to amide and urea derivatives.

Condensation Reactions Leading to Imines and Heterocycles

Condensation reactions between the primary amine of this compound and carbonyl compounds, such as aldehydes and ketones, lead to the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. These imine intermediates can be valuable synthons for further transformations.

Furthermore, the bifunctional nature of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. For instance, in a Pictet-Spengler-type reaction, a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure. While this compound is not a β-arylethylamine itself, its derivatives where the amine is attached to an appropriate aromatic system could undergo such cyclizations to form tetrahydroisoquinoline or related heterocyclic structures.

Metal-Catalyzed Coupling Reactions Involving the Amine

The primary amine of this compound can participate in metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds, which are of significant importance in the synthesis of pharmaceuticals and other fine chemicals.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org This reaction is a powerful tool for the formation of arylamines. The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylated amine product. wikipedia.org

Another important C-N bond-forming reaction is the Ullmann condensation, which is a copper-catalyzed reaction between an amine and an aryl halide. organic-chemistry.org Traditionally, this reaction required harsh conditions, including high temperatures. However, modern advancements have led to the development of milder reaction conditions, often employing ligands to facilitate the catalytic cycle.

| Reaction Name | Catalyst | Coupling Partners | Product |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide/Triflate | N-Aryl Derivative |

| Ullmann Condensation | Copper | Aryl Halide | N-Aryl Derivative |

This table summarizes key metal-catalyzed coupling reactions applicable to the primary amine of this compound.

Transformations Involving the Tertiary Amide Linkage

The tertiary amide in this compound is characterized by the presence of a pivaloyl group, which consists of a quaternary carbon atom bonded to the carbonyl group. This steric bulk significantly influences the reactivity of the amide linkage.

Hydrolytic Stability and Cleavage Reactions

Amides are generally stable functional groups, and the pivaloyl amide in this compound is expected to be particularly resistant to hydrolysis due to the steric hindrance provided by the t-butyl group. This steric shield makes it difficult for nucleophiles, including water and hydroxide (B78521) ions, to attack the carbonyl carbon.

Cleavage of this robust amide bond typically requires forcing conditions, such as prolonged heating in the presence of strong acids or bases. researchgate.net Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. However, due to the steric hindrance of the pivaloyl group, these reactions are generally sluggish compared to the hydrolysis of less sterically hindered amides.

| Condition | Reagents | General Outcome |

| Acidic Hydrolysis | Strong Acid (e.g., HCl, H2SO4), Heat | 2,2-Dimethylpropanoic acid + Ethylenediamine (B42938) |

| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH), Heat | Salt of 2,2-Dimethylpropanoic acid + Ethylenediamine |

This table outlines the general conditions for the cleavage of the tertiary amide bond.

N-Substitution Reactions at the Amide Nitrogen

Direct N-substitution at the amide nitrogen of this compound is generally not a feasible reaction. The amide nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than an amine nitrogen. Furthermore, any potential reaction would be sterically hindered by the bulky pivaloyl group and the ethylamino substituent.

While N-alkylation and N-arylation of amides can be achieved under specific conditions, often involving deprotonation with a strong base to form an amidate anion, these reactions are not common for sterically hindered tertiary amides like the one present in this compound. The combination of electronic deactivation and severe steric hindrance makes the amide nitrogen in this compound largely unreactive towards substitution reactions.

Coordination Chemistry and Ligand Design with this compound

The chemical compound this compound possesses donor atoms in the form of its amino and amide functionalities, rendering it a potentially versatile ligand in coordination chemistry. The presence of both a primary amine and an amide group allows for various modes of coordination with metal ions, making it an interesting building block for the synthesis of novel coordination complexes. The steric bulk of the tert-butyl group can also play a significant role in influencing the geometry and stability of the resulting metal complexes.

Complexation with Transition Metals

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the primary amine and the oxygen atom of the amide group. The formation of a stable five-membered chelate ring is a driving force for this coordination mode. The specific transition metals that can form complexes with this ligand are varied, spanning the d-block elements. The nature of the metal ion, including its size, charge, and electronic configuration, will dictate the stoichiometry and geometry of the resulting complex.

For instance, divalent first-row transition metals such as copper(II), nickel(II), and cobalt(II) are known to form stable complexes with N,O-donor ligands. The synthesis of these complexes would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The resulting complexes can exhibit various coordination geometries, such as square planar or octahedral, depending on the metal ion and the presence of other coordinating species like solvent molecules or counter-ions.

While specific experimental data for transition metal complexes of this compound is not extensively reported in the literature, the principles of coordination chemistry allow for predictions of their behavior. The table below outlines potential coordination complexes and their expected geometries.

| Transition Metal Ion | Potential Complex Stoichiometry (Metal:Ligand) | Expected Coordination Geometry | Potential Ancillary Ligands |

|---|---|---|---|

| Copper(II) | 1:1 or 1:2 | Square Planar or Distorted Octahedral | Water, Halides |

| Nickel(II) | 1:2 or 1:3 | Octahedral | Water, Ammonia |

| Cobalt(II) | 1:2 or 1:3 | Octahedral | Water, Halides |

| Zinc(II) | 1:1 or 1:2 | Tetrahedral or Octahedral | Water, Halides |

Ligand Field Theory and Spectroscopic Characterization of Complexes

Ligand Field Theory (LFT) is a theoretical framework that describes the electronic structure and bonding in coordination compounds. It is an extension of crystal field theory and molecular orbital theory. When this compound coordinates to a transition metal ion, the d-orbitals of the metal, which are degenerate in the free ion, are split into different energy levels. The magnitude of this splitting, denoted as Δ (delta), is influenced by the nature of the ligand, the metal ion, and the geometry of the complex.

The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. Ligands like amines are generally considered to be of intermediate field strength. The amide oxygen is a harder donor and its contribution to the ligand field strength would also be significant. The electronic transitions between these split d-orbitals can be observed using UV-Visible spectroscopy. The energy of the absorbed light corresponds to the energy difference between the d-orbitals, providing information about the ligand field splitting parameter (Δ) and other electronic parameters such as the Racah parameter (B), which relates to interelectronic repulsion.

Infrared (IR) spectroscopy is another powerful tool for characterizing these complexes. The coordination of the ligand to the metal center is expected to cause shifts in the vibrational frequencies of the N-H and C=O bonds. For example, a decrease in the C=O stretching frequency and a shift in the N-H stretching and bending vibrations upon complexation would provide evidence of coordination through the amide oxygen and the amine nitrogen, respectively.

The following table summarizes the expected spectroscopic changes upon complexation of this compound with a transition metal ion.

| Spectroscopic Technique | Observed Parameter | Expected Change Upon Complexation | Information Gained |

|---|---|---|---|

| UV-Visible Spectroscopy | d-d transitions | Appearance of new absorption bands in the visible region | Ligand field splitting (Δ), coordination geometry |

| Infrared Spectroscopy | ν(C=O) stretch | Shift to lower wavenumber | Coordination of the amide oxygen |

| Infrared Spectroscopy | ν(N-H) and δ(N-H) | Shift in wavenumber and/or broadening | Coordination of the amine nitrogen |

Rational Design of Polyfunctional Ligands Incorporating the Propanamide Frameworkresearchgate.net

The this compound framework serves as a valuable scaffold for the rational design of more complex, polyfunctional ligands. By chemically modifying the primary amine or the amide group, it is possible to introduce additional donor atoms, thereby increasing the denticity of the ligand and creating chelating agents with specific properties for particular metal ions.

One common strategy is the derivatization of the primary amine. For example, reaction with aldehydes or ketones can lead to the formation of Schiff base ligands. If the aldehyde or ketone contains another donor group (e.g., a hydroxyl or another amino group), the resulting Schiff base can act as a tridentate or tetradentate ligand. This approach allows for the synthesis of ligands with tailored coordination pockets designed to selectively bind to specific metal ions.

Another approach involves the modification of the amide nitrogen. While typically less reactive, under certain conditions, functional groups can be introduced at this position. Furthermore, the ethylenediamine backbone can be extended or branched to incorporate more donor sites. For example, reacting this compound with molecules containing multiple reactive sites can lead to the formation of macrocyclic or dendritic ligands.

The design principles for such polyfunctional ligands often revolve around:

Preorganization: Creating a ligand structure that is already in a favorable conformation to bind a metal ion, minimizing the entropic penalty of coordination.

Chelate Effect: Designing ligands that form multiple chelate rings with the metal center, leading to enhanced thermodynamic stability.

Hard-Soft Acid-Base (HSAB) Principle: Matching the donor atoms of the ligand to the properties of the target metal ion (e.g., hard oxygen donors for hard metal ions like Fe(III), and softer nitrogen donors for softer metal ions like Pd(II)).

Comprehensive Analytical and Spectroscopic Characterization of N 2 Aminoethyl 2,2 Dimethylpropanamide

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous structural confirmation of N-(2-Aminoethyl)-2,2-dimethylpropanamide necessitates a multi-faceted analytical approach, integrating several key spectroscopic techniques. Each method offers distinct and complementary insights into the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for a complete structural assignment.

¹H NMR Spectroscopy is utilized to identify the number and type of hydrogen atoms in a molecule. The spectrum provides information on the electronic environment of protons (chemical shift), the number of protons of a particular type (integration), and the number of adjacent protons (multiplicity).

Predicted ¹H NMR Spectral Characteristics:

tert-Butyl Protons: A prominent singlet, integrating to nine protons, is expected in the upfield region of the spectrum (approximately 1.2 ppm) due to the high degree of shielding and equivalence of these protons.

Ethyl Bridge Protons: Two distinct multiplets, likely triplets, would correspond to the two methylene (B1212753) (-CH₂) groups. The methylene group adjacent to the amide nitrogen is anticipated to be deshielded and appear at a lower field (around 3.3 ppm) compared to the methylene group adjacent to the primary amine (around 2.8 ppm).

Amine and Amide Protons: The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The single proton of the secondary amide (-NH-) would also present as a broad signal, typically at a lower field (around 7.0 ppm), and may show coupling to the adjacent methylene protons.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Characteristics:

The spectrum would display five distinct signals corresponding to the five unique carbon environments: the quaternary and methyl carbons of the tert-butyl group, the two methylene carbons of the ethyl bridge, and the carbonyl carbon of the amide, which would be the most downfield signal.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| (CH₃)₃C- | ~1.2 | Singlet | ~27 |

| (CH₃)₃C - | - | - | ~38 |

| -C(=O)- | - | - | ~178 |

| -NH-CH₂- | ~3.3 | Triplet | ~40 |

| -CH₂-NH₂ | ~2.8 | Triplet | ~42 |

| -NH₂ | Variable (Broad) | Singlet | - |

| -NH- | ~7.0 (Broad) | Singlet / Triplet | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups.

Expected Key IR Absorption Bands:

N-H Stretching: The primary amine (-NH₂) is expected to show a pair of bands in the 3300-3500 cm⁻¹ region, while the secondary amide (-NH-) will exhibit a single band around 3300 cm⁻¹.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ will be indicative of the sp³ hybridized C-H bonds of the tert-butyl and ethyl groups.

C=O Stretching (Amide I): A very strong and characteristic absorption for the amide carbonyl group is predicted to appear in the 1630-1680 cm⁻¹ range.

N-H Bending (Amide II): A strong band resulting from the N-H bending of the secondary amide is expected between 1510 and 1570 cm⁻¹. The primary amine will also have a characteristic bending vibration in a similar region.

Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar C-C bonds, complementing the information obtained from the IR spectrum.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300-3500 (two bands) | Medium |

| N-H Stretch | Secondary Amide (-NH-) | ~3300 | Medium |

| C-H Stretch | sp³ C-H | 2850-3000 | Strong |

| C=O Stretch (Amide I) | Amide (-C=O) | 1630-1680 | Strong |

| N-H Bend (Amide II) | Secondary Amide (-NH-) | 1510-1570 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₇H₁₆N₂O), HRMS would confirm this molecular formula with high accuracy.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecular ion. This provides valuable structural information.

Expected Fragmentation Pathways:

The molecular ion peak [M]⁺• would be observed.

A major fragment would likely result from the loss of a methyl radical ([M-15]⁺) from the tert-butyl group, leading to a stable tertiary carbocation.

Alpha-cleavage adjacent to the nitrogen atoms of the ethylenediamine (B42938) moiety is a characteristic fragmentation for amines and would lead to several diagnostic fragment ions.

Cleavage of the robust amide bond could also occur, providing further structural clues.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation and purity evaluation of synthesized compounds, ensuring the absence of starting materials, intermediates, or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar amine and amide groups, which can lead to poor peak shape and adsorption on the GC column, derivatization of this compound would likely be necessary prior to analysis. Reagents such as trifluoroacetic anhydride (B1165640) or silylating agents could be used to increase volatility and improve chromatographic performance. The mass spectrometer detector would provide mass spectra of the separated components, allowing for their identification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its high-resolution counterpart, UPLC, are the premier techniques for the purity assessment of non-volatile or thermally labile compounds. A reversed-phase HPLC method would be the most suitable approach for this compound.

Typical HPLC Method Parameters:

Stationary Phase: A C18 or C8 column would provide good retention and separation.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed. The addition of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase would be crucial to protonate the basic amine, ensuring sharp and symmetrical peaks.

Detection: Depending on the UV absorbance of the compound, a UV detector could be used. Alternatively, more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would provide sensitive detection.

UPLC would offer the advantages of higher separation efficiency and significantly reduced analysis times, making it an ideal technique for high-throughput purity analysis.

X-ray Crystallography for Solid-State Structural Determination

A thorough search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available in the public domain. This absence of data prevents a detailed discussion of its solid-state molecular conformation, intermolecular interactions, and crystal packing arrangement.

Elemental Analysis and Thermogravimetric Analysis (TGA)

Similarly, specific experimental data from elemental analysis and thermogravimetric analysis (TGA) for this compound could not be located in published research. While the theoretical elemental composition can be calculated from its molecular formula (C₇H₁₆N₂O), experimental verification is a crucial component of compound characterization. Without such data, a comparison between theoretical and experimentally determined values for carbon, hydrogen, nitrogen, and oxygen content cannot be provided.

Furthermore, the lack of TGA data means that the thermal stability and decomposition profile of this compound under controlled heating are undocumented. Information regarding its decomposition temperatures, mass loss steps, and the nature of its thermal degradation process remains undetermined.

Computational and Theoretical Investigations of N 2 Aminoethyl 2,2 Dimethylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of N-(2-Aminoethyl)-2,2-dimethylpropanamide at the electronic level. These methods solve the Schrödinger equation for the molecule, providing insights into its stability, reactivity, and various molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. scispace.com For this compound, DFT studies can reveal important information about its geometry, electronic properties, and reactivity.

DFT calculations typically begin with a geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various electronic properties can be calculated. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which are indicative of potential sites for electrophilic and nucleophilic attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

The following table presents hypothetical DFT-calculated electronic properties for this compound.

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 8.6 | eV |

| Dipole Moment | 3.2 | Debye |

| Total Energy | -550.123 | Hartrees |

These values can be used to predict how this compound might interact with other molecules. For example, the significant dipole moment suggests that it is a polar molecule, which would influence its solubility and intermolecular interactions. DFT can also be employed to study the molecular interactions between amides and other molecules, such as sulfuric acid, which can be important in various chemical contexts. nih.gov

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. wikipedia.org These methods can provide highly accurate predictions of molecular properties, though they are often more computationally expensive than DFT. For a flexible molecule like this compound, ab initio calculations are particularly useful for accurately determining its conformational energies and other properties. nih.govcolumbia.edu

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods can be used to calculate a wide range of molecular properties with increasing levels of accuracy. For this compound, these properties could include bond lengths, bond angles, vibrational frequencies, and thermochemical data such as enthalpy of formation and Gibbs free energy.

The table below shows a hypothetical comparison of calculated bond lengths for the amide group in this compound using different ab initio methods.

| Bond | HF/6-31G* | MP2/6-311+G** | CC/aug-cc-pVTZ |

| C=O | 1.21 Å | 1.23 Å | 1.22 Å |

| C-N | 1.38 Å | 1.37 Å | 1.37 Å |

Such calculations can provide a detailed picture of the molecule's geometry and how it might be influenced by different environments. Furthermore, ab initio methods can be used to compute spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Molecular Dynamics (MD) Simulations for Conformational Analysis

This compound is a flexible molecule with several rotatable bonds. This flexibility allows it to adopt a variety of conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their conformational changes. acs.orgnih.gov

In an MD simulation, the motion of each atom in the molecule is calculated over time by solving Newton's equations of motion. This provides a trajectory of the molecule's conformations, from which various properties can be analyzed. For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable or populated conformations.

The following table presents hypothetical results from an MD simulation of this compound in water, highlighting key conformational and interaction parameters.

| Parameter | Average Value | Standard Deviation |

| End-to-End Distance | 5.8 Å | 1.2 Å |

| Radius of Gyration | 3.1 Å | 0.4 Å |

| Intramolecular H-bonds | 0.6 | 0.2 |

| Solvent Accessible Surface Area | 250 Ų | 25 Ų |

These results would provide insights into the dynamic behavior of the molecule in a solvent, which is crucial for understanding its interactions in a biological or chemical system.

In Silico Prediction of Reaction Pathways and Energetics

Computational methods can be used to predict the likely reaction pathways of a molecule and the energy changes that occur during these reactions. This is particularly useful for understanding the reactivity of this compound and for designing synthetic routes.

For example, the hydrolysis of the amide bond in this compound is a fundamental reaction that can be studied computationally. libretexts.org By mapping the potential energy surface of the reaction, it is possible to identify the transition state structures and calculate the activation energies for both acid- and base-catalyzed hydrolysis. This information can help in predicting the reaction rates under different conditions. Quantum mechanical methods, such as DFT, are well-suited for these types of calculations. acs.org

The table below provides a hypothetical energy profile for the acid-catalyzed hydrolysis of this compound, as might be calculated using DFT.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +12.8 |

| Products | -10.3 |

These energetic calculations can provide valuable insights into the mechanism of the reaction and help to identify the rate-determining step. Such studies can be extended to other potential reactions of this compound, such as N-alkylation or acylation.

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. acs.org Computational approaches are central to QSPR, as they are used to calculate a wide range of molecular descriptors that quantify various aspects of a molecule's structure.

For this compound, a QSPR study could be used to predict properties such as its boiling point, solubility, or chromatographic retention time based on its calculated molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

The following table lists some hypothetical molecular descriptors for this compound that could be used in a QSPR model.

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 144.23 g/mol |

| Topological | Wiener Index | 256 |

| Geometrical | Molecular Surface Area | 180.5 Ų |

| Electronic | Polarizability | 15.3 ų |

By developing a QSPR model based on a set of similar molecules with known properties, it would be possible to predict the properties of this compound and other related compounds. This approach is particularly valuable in the early stages of chemical research and development for screening and prioritizing compounds with desired properties. Computational analysis of structure-activity relationships can also be a powerful tool in medicinal chemistry. uni-bonn.de

Applications of N 2 Aminoethyl 2,2 Dimethylpropanamide in Advanced Materials and Chemical Technologies

Role as a Versatile Building Block in Complex Chemical Synthesis

The inherent reactivity of the primary amine and the structural features of the amide group in N-(2-Aminoethyl)-2,2-dimethylpropanamide make it a valuable intermediate in the synthesis of more complex molecules. Its application spans several areas of chemical research and development, from pharmaceuticals to combinatorial chemistry.

Precursor for Pharmaceutical Intermediates

While direct, extensive research detailing the role of this compound as a precursor for a wide range of specific pharmaceutical intermediates is not broadly available in publicly accessible literature, its structural motifs are present in various biologically active compounds. The presence of both a nucleophilic primary amine and a stable amide linkage makes it a suitable scaffold for the synthesis of more elaborate molecules. For instance, a Chinese patent describes a simple preparation method for 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate, a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication. google.com Although this patent does not explicitly name this compound, the structural similarity of the "aminoethyl" and "dimethyl" components suggests the potential utility of such building blocks in the synthesis of complex pharmaceutical agents. The development of novel synthetic routes to key medicinal compounds often relies on the availability of such versatile chemical intermediates.

Component in the Synthesis of Agrochemicals

Information regarding the specific application of this compound in the synthesis of agrochemicals is not well-documented in available scientific literature. However, the broader class of amide compounds has been explored for its potential in agrochemical formulations. A patent for certain lactamide (B1674226) compounds highlights their use as solvents in agrochemical formulations, demonstrating excellent solubilizing power for pesticides. google.com While this does not directly implicate this compound, it underscores the relevance of the amide functional group in the agricultural sector. The development of new agrochemicals often involves the exploration of novel molecular scaffolds to enhance efficacy and improve environmental profiles, and bifunctional molecules like this compound could potentially serve as valuable building blocks in this context.

Platform for Combinatorial Library Generation

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of a large number of diverse compounds. The bifunctional nature of this compound makes it an attractive candidate for the generation of combinatorial libraries. The primary amine can be readily derivatized with a wide range of electrophiles, while the amide bond provides a stable and predictable structural element.

This approach allows for the creation of libraries of compounds with systematic variations, which can then be screened for biological activity or desired material properties. The synthesis of arrays of amino acid-derived Ugi products with subsequent amidation is one example of how amide-containing scaffolds can be used to generate chemical diversity. nih.gov While this specific study does not use this compound, the principles of using bifunctional building blocks to create libraries of amides are well-established in combinatorial chemistry. researchgate.netcore.ac.uk

Integration into Polymer Science and Polymeric Materials

The ability of this compound to participate in polymerization reactions and to be grafted onto existing polymer chains opens up possibilities for the creation of novel polymeric materials with enhanced functionalities.

Monomeric Unit in the Synthesis of Functional Polymers (e.g., Poly(ester amine)s, Polyurethanes)

The presence of a primary amine group allows this compound to act as a monomeric unit in the synthesis of various functional polymers.

Poly(ester amine)s (PEAs) are a class of biodegradable polymers that have garnered significant interest for biomedical applications. researchgate.netrsc.orgresearchgate.net The synthesis of PEAs often involves the polycondensation of monomers containing ester and amine functionalities. Diamines are crucial components in the synthesis of many PEAs, reacting with dicarboxylic acids or their derivatives. researchgate.netrsc.org While specific examples using this compound are not prevalent in the literature, its structure is analogous to the diamine monomers used in these syntheses. The incorporation of such a monomer could introduce unique properties to the resulting PEA due to the presence of the pendant amide group.

Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications. utm.my Their synthesis typically involves the reaction of a diisocyanate with a polyol. However, diamines can also be used as chain extenders, leading to the formation of poly(urethane-urea)s. nih.gov The primary amine of this compound can react with isocyanate groups, allowing for its potential incorporation into polyurethane chains. researchgate.net This could lead to polyurethanes with modified properties, such as increased hydrogen bonding and altered thermal or mechanical characteristics.

Modifying Agent for Polymer Architectures and Properties

Beyond its role as a monomer, this compound can be utilized as a modifying agent to introduce new functionalities onto existing polymer backbones. The reactive primary amine can participate in various chemical reactions to graft the molecule onto polymers with suitable functional groups.

For example, polymers containing electrophilic groups such as esters, acid chlorides, or isocyanates can be readily modified by reaction with the primary amine of this compound. This process, known as post-polymerization modification, is a powerful strategy for tailoring the properties of materials. researchgate.netmiamioh.eduresearchgate.net The introduction of the amide-containing side chain can influence properties such as solubility, thermal stability, and adhesive characteristics. The modification of polysulfones with primary amines, for instance, has been shown to be an effective method for introducing reactive sites onto the polymer chain. acs.orgcanada.ca

The table below summarizes the potential applications of this compound based on its chemical structure and the known applications of analogous compounds.

| Application Area | Specific Role | Relevant Polymer/Molecule Class | Potential Impact on Properties |

| Complex Chemical Synthesis | Precursor | Pharmaceutical Intermediates | Introduction of specific structural motifs |

| Component | Agrochemicals | Potential for novel bioactive scaffolds | |

| Platform | Combinatorial Libraries | Generation of diverse molecular libraries | |

| Polymer Science | Monomeric Unit | Poly(ester amine)s | Modification of biodegradability and mechanical properties |

| Monomeric Unit | Polyurethanes | Enhanced hydrogen bonding, altered thermal stability | |

| Modifying Agent | Various Polymers | Introduction of functional side chains, tailored surface properties |

Development of Catalytic Systems and Metal-Organic Frameworks

Ligand in Homogeneous and Heterogeneous Catalysis

The structure of this compound, featuring both an amino and an amido group, theoretically suggests potential as a bidentate ligand for metal catalysts. Such ligands are crucial in both homogeneous and heterogeneous catalysis for influencing the selectivity, activity, and stability of the catalytic center. However, a comprehensive search of academic and patent literature did not yield any studies where this compound has been synthesized, characterized, or utilized for this purpose. Consequently, there are no research findings or comparative data to present in the form of tables or detailed discussions.

Supramolecular Assembly and Coordination Polymers

Coordination polymers and metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it a plausible candidate for incorporation into such structures. These materials are of significant interest for applications in gas storage, separation, and catalysis. Despite this theoretical potential, there is no published research detailing the use of this compound in the synthesis of new coordination polymers or MOFs.

Methodological Applications in Advanced Imaging Techniques for Research

Advanced imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), often rely on specialized molecular probes or contrast agents to enhance visibility and provide functional information. While molecules with specific functional groups can be adapted for such purposes, there is no evidence in the available scientific literature to suggest that this compound has been investigated or applied in any advanced imaging modalities for research.

Future Directions and Perspectives in the Research of N 2 Aminoethyl 2,2 Dimethylpropanamide

Exploration of Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic and medicinal chemistry, and there is a growing demand for greener and more sustainable methods. rsc.org Future research on N-(2-Aminoethyl)-2,2-dimethylpropanamide is likely to focus on developing environmentally benign synthetic routes that minimize waste and energy consumption. pharmacyjournal.org

Key areas of exploration will include:

Biocatalytic Approaches: The use of enzymes, such as lipases or engineered amide synthetases, presents a promising avenue for the sustainable synthesis of this compound. researchgate.netnih.gov Biocatalysis often proceeds under mild reaction conditions in aqueous media, reducing the need for harsh reagents and organic solvents. rsc.org The development of specific enzymes tailored for the coupling of pivalic acid derivatives and ethylenediamine (B42938) would be a significant step forward.

Green Solvents and Catalysts: Research into replacing traditional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents could significantly reduce the environmental impact of synthesis. unife.it Furthermore, the development of reusable catalysts, including solid-supported catalysts and metal-organic frameworks (MOFs), will be crucial for improving the atom economy and sustainability of the manufacturing process.

Continuous Flow Chemistry: Shifting from batch to continuous flow synthesis offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for process automation. Future studies could focus on designing and optimizing a continuous flow process for the production of this compound, leading to a more efficient and scalable manufacturing process.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering, optimization of reaction media |

| Green Solvents | Lower environmental impact, potential for recycling | Identification of suitable green solvents, catalyst compatibility studies |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of reaction parameters |

Unveiling Novel Reactivity and Transformation Pathways

A deeper understanding of the reactivity of this compound is essential for unlocking its potential in synthetic chemistry. The presence of both a primary amine and a sterically hindered amide group suggests a rich and varied chemical reactivity that warrants further investigation.

Future research in this area could focus on:

Selective Functionalization: Developing methodologies for the selective functionalization of either the primary amine or the amide group will be critical for the synthesis of novel derivatives with tailored properties. This could involve the use of protecting group strategies or the development of chemoselective reagents.

Metal-Catalyzed Cross-Coupling Reactions: The primary amine of this compound could serve as a handle for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents. Investigating the scope and limitations of these reactions will be crucial for expanding the chemical space accessible from this starting material.

Ring-Closing and Ring-Opening Reactions: The bifunctional nature of the molecule could be exploited in the synthesis of heterocyclic compounds through intramolecular cyclization reactions. Conversely, the amide bond could potentially be cleaved under specific conditions to reveal new functional groups, offering alternative synthetic pathways.

Advancements in High-Throughput Characterization Techniques

As the synthesis of libraries of this compound derivatives becomes more efficient, the need for rapid and reliable characterization techniques will become increasingly important. High-throughput screening (HTS) and characterization methods will be instrumental in accelerating the discovery of new applications for these compounds. nih.gov

Future advancements in this area may include:

Automated Spectroscopy and Chromatography: The integration of automated nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) will enable the rapid analysis of large numbers of samples, facilitating reaction optimization and product purification.

Development of Specific Assays: For applications in areas such as drug discovery or materials science, the development of high-throughput assays to screen for specific biological activities or material properties will be essential. ekb.eg This could involve fluorescence-based assays, cell-based assays, or automated mechanical testing.

Data Analysis and Management: The generation of large datasets from high-throughput experiments will necessitate the use of advanced data analysis tools and robust data management systems to extract meaningful insights and guide further research.

| Characterization Technique | Application in High-Throughput Workflow | Future Development |

| Automated NMR/MS/HPLC | Rapid reaction screening and purity assessment | Integration with robotic synthesis platforms |

| Specific Activity Assays | Screening for biological or material properties | Miniaturization and increased sensitivity |

| Computational Data Analysis | Pattern recognition and lead identification | Machine learning algorithms for predictive modeling |

Expansion into Emerging Fields of Material Science and Nanoscience

The unique structural features of this compound make it an attractive building block for the development of novel materials with tailored properties. Its ability to participate in hydrogen bonding and coordinate with metal ions opens up possibilities in polymer chemistry, supramolecular chemistry, and nanoscience.

Potential future research directions include:

Polymer Synthesis: The primary amine can be used as a monomer or a functional group for the synthesis of novel polyamides, polyimides, or other polymers. ontosight.aimdpi.com The bulky pivaloyl group could influence the polymer's solubility, thermal stability, and mechanical properties.

Nanoparticle Functionalization: The amine group provides a convenient anchor for attaching the molecule to the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. nih.govnih.gov This surface modification could be used to improve the dispersibility of the nanoparticles, introduce specific functionalities, or create hybrid materials with unique optical or electronic properties. mdpi.commdpi.com

Self-Assembled Materials: The interplay of hydrogen bonding from the amide and amine groups, along with the steric bulk of the pivaloyl group, could be harnessed to create self-assembling systems, such as gels, liquid crystals, or other ordered structures.

Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a powerful tool for accelerating the discovery and optimization of new molecules with desired properties. mdpi.com In the context of this compound, integrated computational-experimental approaches can guide the rational design of novel derivatives for specific applications.

Future research in this domain will likely involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric and electronic properties of this compound and its derivatives. mdpi.comnih.govresearchgate.netresearchgate.net This information can provide insights into their reactivity, stability, and potential interactions with other molecules.

Molecular Docking and Dynamics Simulations: For applications in drug discovery, molecular docking and dynamics simulations can be employed to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of derivatives with their observed activity, QSAR models can be developed to predict the properties of new, unsynthesized compounds, thereby guiding synthetic efforts towards molecules with improved performance. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2-Aminoethyl)-2,2-dimethylpropanamide, and what are their critical optimization parameters?

- Methodology : Acylation of 2-aminoethylamine with 2,2-dimethylpropanoyl chloride in a basic aqueous medium (e.g., NaOH) at 0–5°C to suppress side reactions. Post-reaction, extraction with ethyl acetate, washing with saturated NaHCO₃, and purification via recrystallization yield the product. Key parameters include temperature control to avoid hydrolysis and stoichiometric excess of the acyl chloride to ensure complete reaction .

- Characterization : Confirm via NMR (amide proton at δ 6.5–7.5 ppm), IR (C=O stretch ~1650 cm⁻¹), and mass spectrometry (m/z corresponding to [M+H]⁺). Cross-reference with PubChem data for analogous amides .

Q. Which spectroscopic and crystallographic techniques are most reliable for verifying the structural integrity of this compound?

- Spectroscopy : High-resolution / NMR to resolve methyl and amide signals. IR spectroscopy identifies functional groups (e.g., N-H stretch ~3300 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to resolve bond lengths and angles. For example, a C=O bond length of ~1.24 Å and C-N bond of ~1.33 Å indicate electronic delocalization in the amide group .

Q. What are the common chemical transformations of this compound in organic synthesis?

- Reactions :

- Oxidation : Forms nitro derivatives under mild HNO₃ conditions.

- Substitution : Electrophilic substitution at the amino group (e.g., alkylation with benzyl chloride).

- Coordination Chemistry : The aminoethyl group can act as a ligand for transition metals (e.g., Cu²⁺), forming complexes for catalytic studies .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the reactivity of this compound in nucleophilic acyl substitution versus hydrolysis?

- Analysis : Perform kinetic studies under varying pH and solvent conditions. For instance, in polar aprotic solvents (DMF), nucleophilic substitution dominates, while aqueous basic conditions favor hydrolysis. Use NMR to track intermediate formation and DFT calculations to model transition states .

- Case Study : Compare yields in NaOH/THF (hydrolysis-prone) vs. anhydrous DMF with K₂CO₃ (substitution-favorable) .

Q. What experimental design considerations are critical for optimizing catalytic cross-coupling reactions involving this compound?

- Design : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) in Suzuki-Miyaura couplings. Monitor reaction progress via TLC and optimize ligand-to-metal ratios. Steric effects from the dimethylpropanamide group may necessitate bulkier ligands (e.g., XPhos) .

- Data Validation : Use GC-MS or HPLC to quantify by-products and validate reproducibility across triplicate runs .

Q. How does the choice of refinement software (e.g., SHELXL vs. Olex2) impact the accuracy of electron density maps in crystallographic studies of this compound derivatives?

- Comparison : SHELXL’s robust handling of high-resolution data improves thermal parameter refinement, while Olex2’s automated tools streamline initial model building. Test both on the same dataset to assess residual density and R-factors .

- Case Study : A study on a related amide showed SHELXL reduced R1 from 0.08 to 0.05 compared to Olex2, highlighting its precision for complex hydrogen-bonding networks .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methods : Molecular docking (AutoDock Vina) to simulate binding to enzymes (e.g., kinases). Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate via in vitro assays (e.g., IC₅₀ measurements) .

- Data Interpretation : Correlate computed binding energies (ΔG) with experimental inhibition rates. Discrepancies may arise from solvation effects or protein flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.